molecular formula C7H8O3 B161736 5-Methoxyresorcinol CAS No. 2174-64-3

5-Methoxyresorcinol

Cat. No. B161736
CAS RN: 2174-64-3
M. Wt: 140.14 g/mol
InChI Key: HDVRLUFGYQYLFJ-UHFFFAOYSA-N
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Patent
US05405868

Procedure details

The present invention also relates to a new synthesis of 5-methoxy-psoralen of the formula: ##STR3## starting from phloroglucinol of the formula: ##STR4## In this synthesis the phloroglucinol is methylated to obtain phloroglucinol mono-methyl ether, which is in turn cyclicized to obtain 6-hydroxy-4-methoxy-3-coumaranone; the coumaranone is reduced in one step to obtain 6-hydroxy-4-methoxy coumaran; the coumaran is then cyclicized to obtain 3,4,4',5'-tetrahydro-5 methoxy psoralen; and that product is hydrogenated to yield 5-methoxy-psoralen.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:13]2C=C[O:16][C:12]=2[CH:11]=[C:10]2[C:4]=1C=CC([O:9]2)=O.C1(C=C(O)C=C(O)C=1)O>>[CH3:1][O:2][C:3]1[CH:13]=[C:12]([OH:16])[CH:11]=[C:10]([OH:9])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C2C=CC(=O)OC2=CC3=C1C=CO3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(O)=CC(O)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.